

Application Notes and Protocols for Org 43553 Administration in Female Infertility Studies

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Compound of Interest

Compound Name: Org 43553

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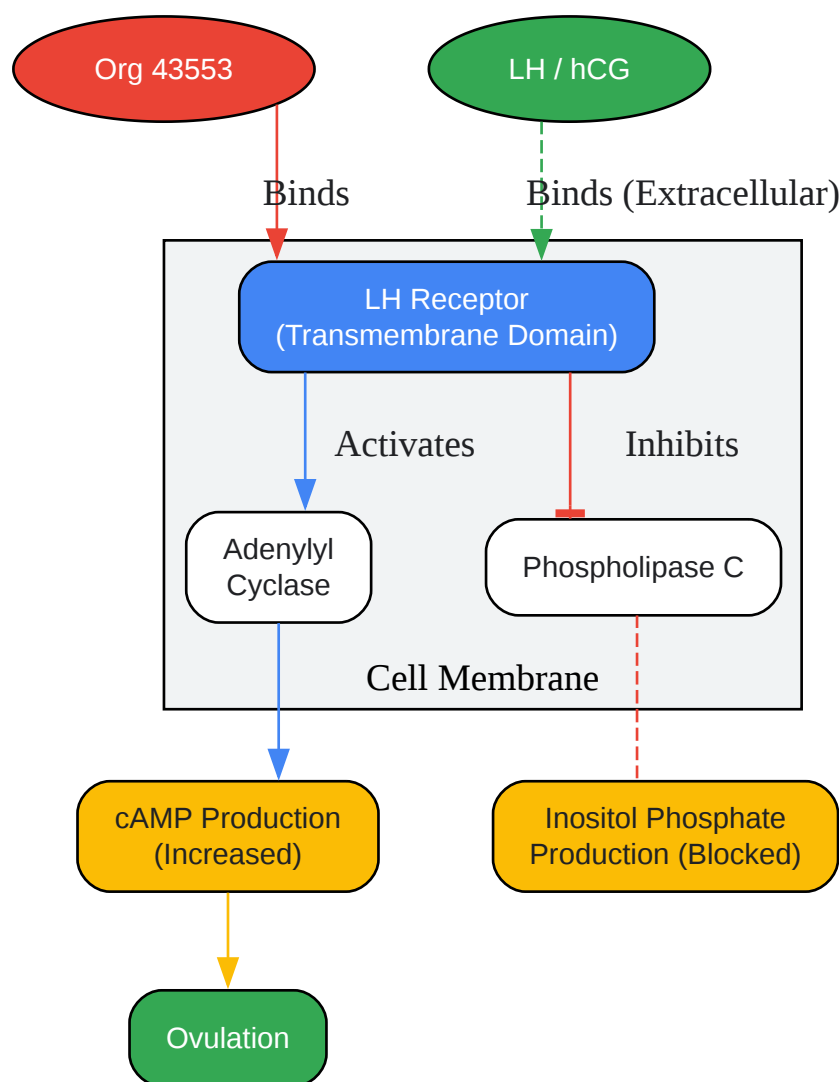
Abstract

Org 43553 is a potent, orally bioavailable, and selective low-molecular-weight (LMW) agonist of the luteinizing hormone (LH) receptor.[1][2] It functions as an allosteric modulator, binding to the transmembrane domain of the LH receptor and selectively activating the Gs/adenylyl cyclase/cAMP signaling pathway.[1][3] This biased agonism, with minimal to no activation of the Gq/phospholipase C (PLC) pathway, distinguishes it from the endogenous ligands LH and human chorionic gonadotropin (hCG).[3][4] Preclinical and clinical studies have demonstrated its efficacy in inducing ovulation.[5][6] Due to its shorter half-life compared to hCG, **Org 43553** presents a potential clinical advantage by possibly reducing the risk of Ovarian Hyperstimulation Syndrome (OHSS).[2][4] These notes provide an overview of its mechanism of action, key quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Mechanism of Action: Biased Allosteric Agonism

Org 43553 acts as an allosteric agonist at the LH receptor (LHR).[1] Unlike orthosteric agonists such as LH and hCG that bind to the large N-terminal extracellular domain, **Org 43553** binds to a pocket within the transmembrane helices.[3][7] This interaction stabilizes an active conformation of the receptor, leading to preferential activation of the Gs protein-coupled signaling cascade, which results in an increase in intracellular cyclic AMP (cAMP).[4][8]

Notably, **Org 43553** is a "biased agonist." While it potently stimulates the cAMP pathway, it does not significantly activate the phospholipase C (PLC) pathway, which is associated with inositol phosphate (IP) production.[3][4] In fact, it has been shown to inhibit LH-induced PLC activation.[3] This selective signaling is hypothesized to be sufficient for inducing the physiological responses required for ovulation while potentially mitigating other effects associated with dual pathway activation.[3]



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Caption: Org 43553 Signaling Pathway.

Data Presentation: Quantitative Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of **Org 43553** from published studies.

Table 1: In Vitro Activity

| Parameter | Cell Line | Value | Reference |
|----------------------------|---------------------|---------------------------|-----------|
| EC ₅₀ (hLHR) | CHO (human LH-R) | 3.7 nM | [2] |
| Dissociation Constant (KD) | CHO-K1 (human LH-R) | 2.4 ± 0.4 nM | [7] |
| Maximal Binding (Bmax) | CHO-K1 (human LH-R) | 1.6 ± 0.2 pmol/mg protein | [7] |

Table 2: Preclinical Pharmacokinetics & Efficacy

| Species | Parameter | Value | Dosage | Reference |
|---------|-----------------------|--------------------------|-------------------|-----------|
| Rat | Oral Bioavailability | 79% | N/A | [2] |
| | Elimination Half-life | 3.4 hours | N/A | [2] |
| | Ovulation Induction | Dose-dependent increase | 5-50 mg/kg (p.o.) | [9] |
| | Normal Ovulation | ~10-15 oocytes | 25 mg/kg (p.o.) | [9] |
| Dog | Oral Bioavailability | 44% | N/A | [2] |
| Mouse | Ovulation Induction | 80% of animals | 50 mg/kg (p.o.) | [9] |
| | Mean Ova Count | 9.3 per ovulating animal | 50 mg/kg (p.o.) | [9] |

Table 3: Human Clinical Trial Data (Single Dose)

| Parameter | Value | Dosage | Reference |
|----------------------------|---------------|-----------|---|
| Time to Peak Concentration | 0.5 - 1 hour | 25-900 mg | [10] [11] |
| Elimination Half-life | 30 - 47 hours | 25-900 mg | [10] [11] |
| Minimal Effective Dose | 300 mg | 300 mg | [10] [11] |
| Ovulation Rate at 300 mg | 83% | 300 mg | [10] [11] |

Experimental Protocols

The following are detailed methodologies for key experiments involving **Org 43553**.

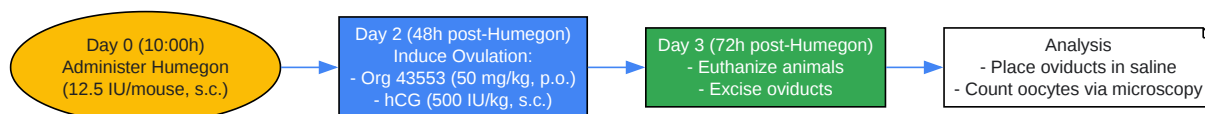
Protocol: In Vivo Ovulation Induction in Immature Mice

This protocol is designed for the rapid screening of compounds for their ability to induce ovulation.

Objective: To assess the efficacy of a single oral dose of **Org 43553** in inducing ovulation in gonadotropin-primed immature mice.

Materials:

- Immature female BDF1 mice (20 days of age).[\[2\]](#)
- Humegon (or equivalent human menopausal gonadotropin, hMG).[\[2\]](#)
- Org 43553**.[\[2\]](#)
- Vehicle: 10% Cremophor in water.[\[2\]](#)
- hCG (positive control).[\[2\]](#)
- Saline.[\[2\]](#)
- Microscope.[\[2\]](#)



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Caption: Mouse Ovulation Induction Workflow.

Procedure:

- Follicle Stimulation: On Day 0, stimulate follicle growth by administering a subcutaneous (s.c.) injection of Humegon (12.5 IU per mouse).[2]
- Ovulation Induction: 48 hours after Humegon administration, induce ovulation with a single dose of the test compound.[2]
 - Test Group: Administer **Org 43553** (50 mg/kg) orally (p.o.) in a 10% Cremophor vehicle.[2]
 - Control Group: Administer hCG (500 IU/kg, s.c.) in saline.[2]
- Sample Collection: 72 hours after the initial Humegon injection, euthanize the animals via cervical dislocation.[2]
- Oocyte Counting: Excise the oviducts and place them in saline. Gently press the oviducts between two glass plates and count the number of released ova using a microscope at 40x magnification.[2]

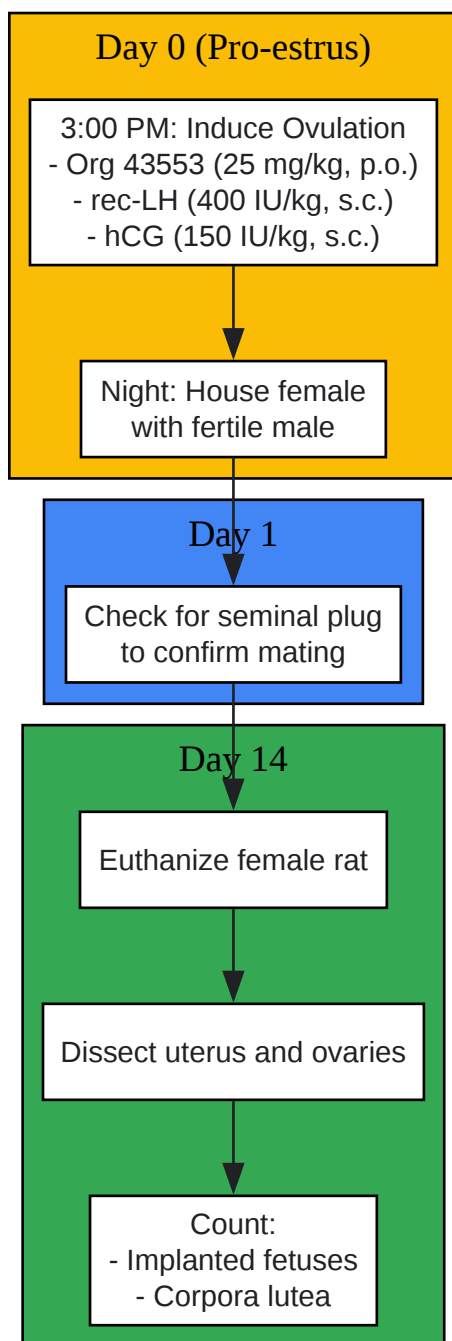
Protocol: Fertility Assessment in Cycling Rats

This protocol evaluates whether oocytes ovulated after **Org 43553** administration are viable and can lead to successful pregnancy.

Objective: To determine if a single oral dose of **Org 43553** can induce ovulation of fertilization-competent oocytes, leading to implantation.

Materials:

- Female and male cycling rats.[2]
- GnRH antagonist (to prevent premature LH surge).[9]
- **Org 43553**. [2]
- Vehicle: 10% Cremophor.[2]
- hCG and recombinant LH (rec-LH) as controls.[2]
- Saline (0.9% NaCl).[2]
- CO₂/O₂ gas for euthanasia.[2]



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Caption: Rat Fertility Assessment Workflow.

Procedure:

- Animal Model: Use cycling female rats treated with a GnRH antagonist to prevent an endogenous LH surge.[9]

- Ovulation Induction (Day 0, Pro-estrus): At approximately 3:00 PM on the day of pro-estrus, administer a single ovulation-inducing dose.[\[2\]](#)
 - Test Group: **Org 43553** at 25 mg/kg (p.o.) in 10% Cremophore.[\[2\]](#)
 - Control Groups: rec-LH at 400 IU/kg (s.c.) or hCG at 150 IU/kg (s.c.) in saline.[\[2\]](#)
- Mating: During the night of pro-estrus, house one female with one fertile male.[\[2\]](#)
- Confirmation of Mating (Day 1): The following morning, check for the presence of a seminal plug in the vagina, which confirms successful mating. This day is considered Day 1 of pregnancy.[\[2\]](#)
- Assessment of Implantation (Day 14): On Day 14 of pregnancy, euthanize the female rats using CO₂/O₂ gas.[\[2\]](#)
- Data Collection: Dissect the uterus and ovaries. Count the number of implanted fetuses (both alive and in resorption) and the number of corpora lutea in the ovaries to confirm ovulation occurred.[\[2\]](#)

Protocol: Human Phase I Clinical Trial for Ovulation Induction

This protocol outlines the design of the first-in-human studies to assess the safety, pharmacokinetics, and efficacy of **Org 43553**.

Objective: To evaluate the pharmacodynamic effect of a single oral dose of **Org 43553** to induce ovulation in healthy female volunteers with pituitary suppression.

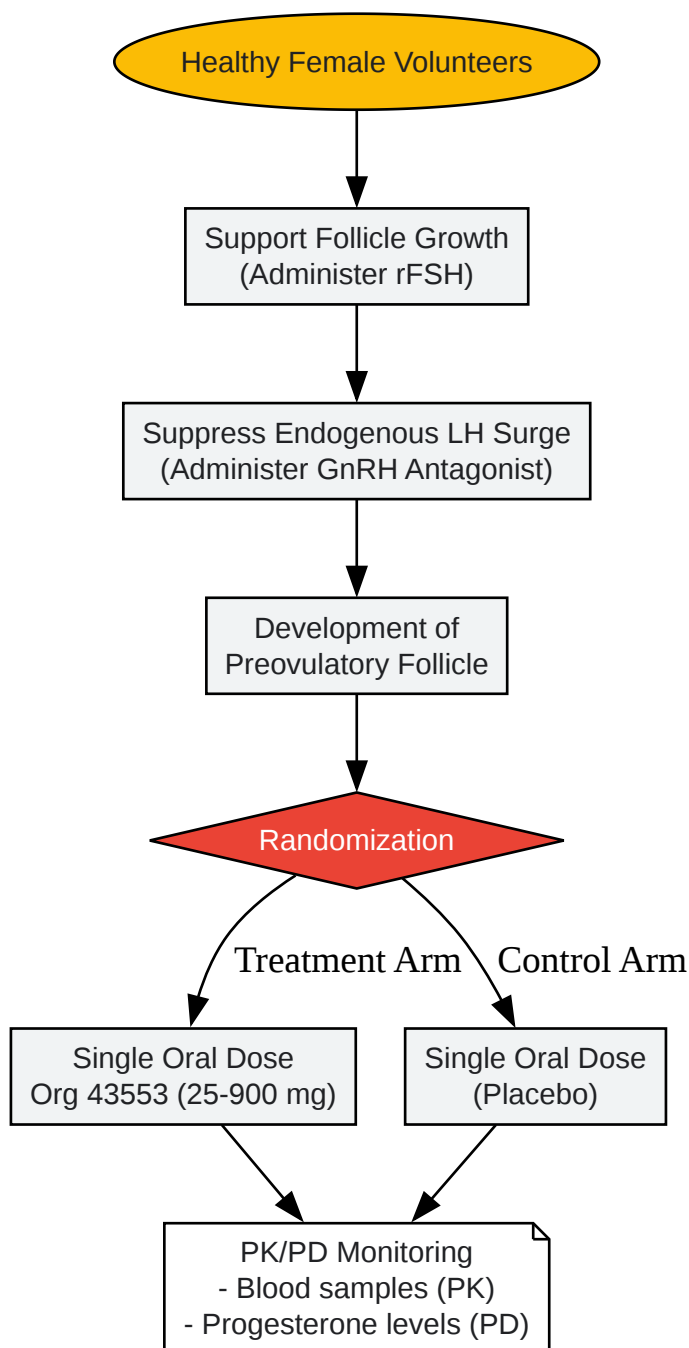
Study Design: Randomized, placebo-controlled, single-rising-dose trial.[\[10\]](#)[\[11\]](#)

Participants: Healthy female volunteers of reproductive age.[\[10\]](#)[\[11\]](#)

Procedure:

- Follicular Development: Support follicular development with recombinant FSH (rFSH).[\[10\]](#)
[\[11\]](#)

- Pituitary Suppression: Administer a GnRH antagonist to suppress the endogenous LH surge, ensuring that any observed ovulation is a direct result of the study drug.[10][11]
- Treatment Administration: Once a large preovulatory follicle has developed, administer a single oral dose of **Org 43553** (ranging from 25–900 mg) or a placebo.[10][11]
- Pharmacokinetic (PK) Analysis: Collect blood samples at regular intervals to determine PK parameters such as time to peak concentration and elimination half-life.[10][11]
- Pharmacodynamic (PD) Assessment: Monitor for ovulation. Successful ovulation is confirmed by a mid-luteal phase progesterone rise to ≥ 15 nmol/L.[10][11]



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Caption: Human Clinical Trial Workflow.

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